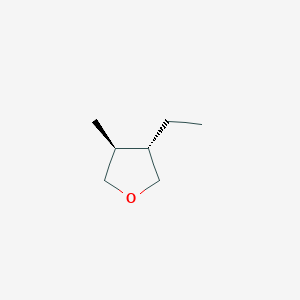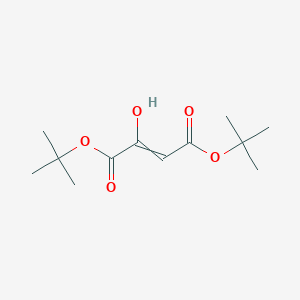![molecular formula C19H23O3P B14385975 1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol CAS No. 89358-81-6](/img/structure/B14385975.png)
1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol is an organic compound that features a cyclohexane ring substituted with a diphenylphosphoryl group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol typically involves the reaction of cyclohexane derivatives with diphenylphosphoryl reagents under controlled conditions. One common method involves the use of cyclohexanone as a starting material, which undergoes a reaction with diphenylphosphoryl chloride in the presence of a base to form the desired product. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives with different substituents.
Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane with different substituents.
Aplicaciones Científicas De Investigación
1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diphenylcyclohexane: Similar structure but lacks the phosphoryl group.
Cyclohexane-1,2-diol: Contains hydroxyl groups but no diphenylphosphoryl group.
Diphenylphosphorylcyclohexane: Contains the diphenylphosphoryl group but lacks hydroxyl groups.
Uniqueness
1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol is unique due to the presence of both the diphenylphosphoryl group and hydroxyl groups on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
89358-81-6 |
|---|---|
Fórmula molecular |
C19H23O3P |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-(diphenylphosphorylmethyl)cyclohexane-1,2-diol |
InChI |
InChI=1S/C19H23O3P/c20-18-13-7-8-14-19(18,21)15-23(22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,18,20-21H,7-8,13-15H2 |
Clave InChI |
GHBLFYKTNSNUGN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)O)(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


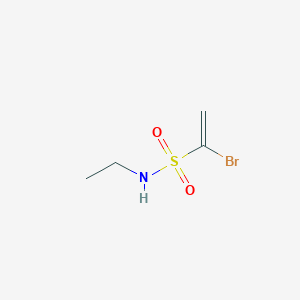

![Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-](/img/structure/B14385909.png)

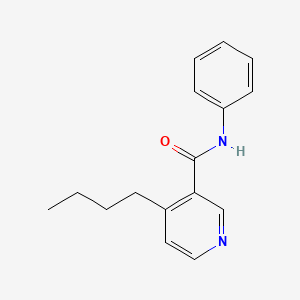
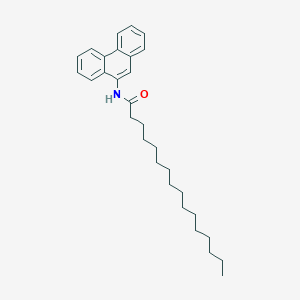
![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)
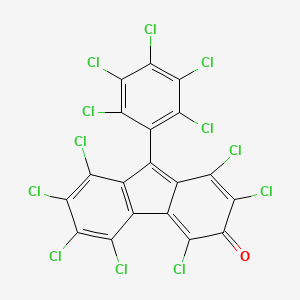
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)
![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)

